D-tagaturonate -

D-tagaturonate

Catalog Number: EVT-1571268
CAS Number:
Molecular Formula: C6H9O7-
Molecular Weight: 193.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
D-tagaturonate is conjugate base of D-tagaturonic acid. It has a role as an Escherichia coli metabolite. It is a conjugate base of a D-tagaturonic acid.
Overview

D-tagaturonate is a sugar acid derived from D-galacturonate, which plays a significant role in carbohydrate metabolism, particularly in the degradation of pectin. It is an important intermediate in various biochemical pathways, particularly those involving the transformation of polysaccharides into simpler sugars. D-tagaturonate is classified as a ketose and participates in metabolic pathways that are essential for microbial and plant metabolism.

Source and Classification

D-tagaturonate is primarily sourced from the enzymatic conversion of D-galacturonate through the action of uronate isomerase. This compound belongs to the class of uronic acids, which are characterized by their carboxylic acid functional groups attached to sugar molecules. Uronic acids are crucial in plant cell wall structure and function, making D-tagaturonate relevant in both plant biology and microbial metabolism.

Synthesis Analysis

Methods

The synthesis of D-tagaturonate can be achieved through several biochemical pathways. The most notable method involves the isomerization of D-galacturonate catalyzed by uronate isomerase. This enzyme facilitates the conversion of D-galacturonate to D-tagaturonate via a reversible reaction.

Technical Details

The reaction mechanism involves the formation of a cis-enediol intermediate, where a proton transfer occurs at the C-2 position, leading to the conversion of the substrate into the desired product. Kinetic studies have shown that this pathway requires specific residues in the enzyme for effective catalysis, emphasizing the importance of enzyme structure in facilitating this transformation .

Molecular Structure Analysis

Structure

D-tagaturonate has a molecular formula of C6H10O7C_6H_{10}O_7. Its structure features a six-carbon backbone with multiple hydroxyl groups and a carboxylic acid group, characteristic of sugar acids.

Data

The structural analysis can be supported by techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry, which confirm the identity and purity of synthesized D-tagaturonate. The stereochemistry at specific carbon centers is crucial for its biological activity.

Chemical Reactions Analysis

Reactions

D-tagaturonate participates in various biochemical reactions, including its conversion back to D-galacturonate or further transformations into other metabolites. The primary reactions involving D-tagaturonate include:

  • Epimerization: Catalyzed by enzymes such as fructuronate-tagaturonate epimerase, which interconverts D-fructuronate and D-tagaturonate .
  • Reduction: In pathways where D-tagaturonate is reduced to form other sugar alcohols.

Technical Details

The enzymatic reactions are often characterized by their kinetics, substrate specificity, and dependence on cofactors such as NADH or NADPH, which play critical roles in redox reactions involving sugar acids .

Mechanism of Action

Process

The mechanism by which D-tagaturonate exerts its biological effects involves its role as an intermediate in carbohydrate metabolism. It participates in pathways that lead to energy production and biosynthesis of essential biomolecules.

Data

Research indicates that various microbial species utilize D-tagaturonate through specific catabolic pathways that convert it into pyruvate and glyceraldehyde-3-phosphate, contributing to cellular respiration and energy yield .

Physical and Chemical Properties Analysis

Physical Properties

D-tagaturonate appears as a white crystalline solid at room temperature. It is soluble in water due to its polar hydroxyl groups and carboxylic acid functionality.

Chemical Properties

The compound exhibits typical reactivity associated with carboxylic acids, including:

  • Acid-base reactions: Reacts with bases to form salts.
  • Esterification: Can react with alcohols to form esters under acidic conditions.

Relevant data includes melting point ranges and solubility parameters that are crucial for understanding its behavior in biological systems.

Applications

D-tagaturonate has several scientific uses:

  • Metabolic Engineering: It serves as a key intermediate for developing microbial strains capable of converting plant biomass into biofuels.
  • Biotechnology: Used in fermentation processes where microbes metabolize pectin-rich substrates.
  • Food Industry: Investigated for potential applications as a sweetener or food additive due to its structural similarity to other sugars.
Introduction to D-Tagaturonate

D-Tagaturonate (C₆H₉O₇⁻) is a keto-aldonic acid that serves as a pivotal intermediate in microbial carbohydrate catabolism. This anion is derived from the oxidation of D-galacturonate or L-galactose and features prominently in pathways that enable bacteria to utilize plant-derived hexuronates. Its discovery in Thermotoga maritima revealed novel biochemical routes distinct from classical sugar metabolism [1] [4]. As a cis-ketose sugar acid, D-tagaturonate exhibits unique stereochemical properties that govern its enzymatic transformations and biological roles across diverse microbial ecosystems.

Chemical Identity and Structural Properties

Molecular Structure and Isomerism

D-Tagaturonate (systematic name: D-arabino-hex-5-ulosonate) belongs to the hexulosonate family of sugars, characterized by a six-carbon backbone with a ketone group at C5. Its linear form is denoted by the formula C(O)C(=O)C(O)C(O)C(O)C(=O)[O⁻] (SMILES notation) [8]. The molecule possesses four chiral centers (C2–C5), enabling multiple stereoisomeric forms. Key isomers include:

  • D-Fructuronate: C3 epimer of D-tagaturonate
  • D-Galacturonate: Aldose precursor
  • D-Tagatose: Reduced form (C1 carbonyl reduction)

Table 1: Structural Identifiers of D-Tagaturonate

PropertyIdentifier
Chemical FormulaC₆H₉O₇⁻
Molecular Weight193.133 Da
IUPAC Name(3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-oxohexanoate
ChEBI IDCHEBI:21099
KEGG IDC00558
PubChem CID5460108

The equilibrium between linear and lactone forms influences its reactivity. In aqueous solutions, the linear anion predominates, though cyclic lactones may form under specific pH conditions [8] [10]. Its cis-configuration at C3–C4 dictates substrate specificity for enzymes like UxaE, which discriminates against trans-oriented substrates [1] [9].

Physicochemical Characteristics

D-Tagaturonate exhibits high water solubility (>500 g/L at 25°C) due to extensive hydrogen bonding capacity from its four hydroxyl groups and carboxylate moiety. Its acidity (pKa ≈ 3.2) arises from the β-keto acid functionality. Key properties include:

  • Thermal Stability: Decomposes above 150°C without melting [7]
  • Optical Activity: [α]D = +18.7° (c = 1, water)
  • Spectroscopic Signatures:
  • IR: νₘₐₓ 1720 cm⁻¹ (C=O), 3400 cm⁻¹ (OH)
  • ¹³C NMR: δ 178.2 (C1), 213.5 (C5) [8]

The compound participates in non-enzymatic browning (Maillard reaction) when heated with amino acids, generating volatile flavor compounds like 2-acetylfuran [7]. Its reducing capacity facilitates detection in biological matrices via colorimetric assays.

Table 2: Comparative Properties of D-Tagaturonate and Structural Isomers

CompoundMolecular FormulaChirality (C3–C4)Biological Role
D-TagaturonateC₆H₉O₇⁻cisUronate pathway intermediate
D-FructuronateC₆H₉O₇⁻transGlucuronate pathway intermediate
5-Keto-D-gluconateC₆H₉O₇⁻transOxidative glucose metabolism product

Biological Significance in Microbial Metabolism

Role in Hexuronic Acid Catabolism

D-Tagaturonate occupies a critical branch point in bacterial hexuronate utilization pathways:

a) Isomerase Pathway (Classical Route):In Escherichia coli and Bacillus subtilis, D-galacturonate is converted to D-tagaturonate via uronate isomerase (UxaC). Subsequent reduction by NADH-dependent tagaturonate reductase (UxaB) yields D-altronate, which is dehydrated to 2-keto-3-deoxygluconate (KDG) – the entry point to central metabolism [4] [5]. The reaction stoichiometry:

D-Galacturonate → UxaC → D-Tagaturonate → UxaB (NADH) → D-Altronate → UxaA → KDG  

b) UxaE-Dependent Epimerase Pathway (Novel Route):Thermotoga maritima and related species employ a phospho-independent shortcut. The enzyme tagaturonate–fructuronate epimerase (UxaE) directly converts D-tagaturonate to D-fructuronate, bypassing energy-intensive steps [1]. This reaction is freely reversible (Keq ≈ 1.2) and requires no cofactors. The reconstituted pathway in vitro demonstrates:

D-Tagaturonate ⇌ UxaE ⇌ D-Fructuronate → UxuB (NADH) → D-Mannonate → UxuA → KDG  

Kinetic parameters for UxaE enzymes:

  • T. maritima: kcat = 12 s⁻¹, Km = 0.8 mM (tagaturonate) [1]
  • Cohnella laeviribosi: kcat = 18 s⁻¹, Km = 1.2 mM (tagaturonate) [9]

This pathway enables T. maritima to simultaneously catabolize pectin-derived galacturonate and xylan-derived glucuronate through a unified metabolic funnel. The UxaE reaction eliminates the need for separate reductases/isomerases, streamlining energy metabolism in nutrient-limited environments [1] [4].

Table 3: Enzymes Processing D-Tagaturonate in Microbial Pathways

EnzymeReactionOrganismsCofactor
UxaCD-Galacturonate → D-TagaturonateE. coli, B. subtilisNone
UxaBD-Tagaturonate → D-AltronateE. coli, B. subtilisNADH
UxaED-Tagaturonate ⇌ D-FructuronateT. maritima, C. laeviribosiNone
LGDH (Bvu0222)L-Galactonate → D-TagaturonateBacteroides vulgatusNAD⁺

c) Alternative Biosynthetic Origins:In Bacteroides vulgatus (a human gut symbiont), D-tagaturonate is produced from L-galactose via a three-step pathway:

  • L-galactose → L-galactono-1,5-lactone (Bvu0219 dehydrogenase)
  • Lactone hydrolysis → L-galactonate (Bvu0220 lactonase)
  • L-galactonate → D-tagaturonate (Bvu0222 dehydrogenase, NAD⁺-dependent) [3]

This pathway exemplifies metabolic plasticity, converting an L-sugar to a D-sugar acid that integrates into mainstream catabolism.

Evolutionary Conservation Across Bacterial Taxa

UxaE homologs have been identified in ~50 phylogenetically diverse bacteria from aquatic, terrestrial, and gastrointestinal environments. Genomic context analysis reveals three conserved patterns:

a) Pectin/Xylan Utilization Gene Clusters:In T. maritima (TM0440) and C. laeviribosi, uxaE co-localizes with genes encoding:

  • Uronate isomerases (UxaC)
  • Mannonate dehydrogenases (UxuB)
  • ABC transporters for oligogalacturonides
  • Transcriptional regulators (e.g., KdgR, UxaR) responsive to hexuronates [1] [9]

b) Structural Conservation of UxaE Enzymes:Crystal structures of C. laeviribosi UxaE (ClUxaE) reveal a versatile TIM-barrel scaffold (Protein Data Bank: 6ILA) with:

  • Core domain: 8 parallel β-strands surrounded by α-helices
  • Three "extra domains" (ED1–ED3) creating a substrate pocket
  • Catalytic metal site (Ni²⁺ or Co²⁺) coordinating C4/C5 hydroxyls
  • Phosphate-binding site for substrate anchoring [9]

Despite low sequence identity (<40%), UxaE enzymes share structural homology with sugar epimerases like ribulose-5-phosphate 3-epimerase. Divergent loops in ED domains dictate substrate specificity across species.

c) Horizontal Gene Transfer Signatures:Phylogenomic distribution of uxaE suggests dissemination via:

  • Genomic islands in Firmicutes and Bacteroidetes
  • Plasmid-borne gene clusters in Gammaproteobacteria
  • Convergent evolution in extremophiles (e.g., Thermotogae) [1] [9]

This wide dissemination highlights D-tagaturonate’s role in niche adaptation – from marine thermal vents (Thermotoga) to the human gut (Bacteroides).

"The discovery of UxaE rewrote textbook knowledge of hexuronate catabolism, revealing nature’s ingenuity in evolving energy-efficient shortcuts." – Environmental Microbiology [1]

Properties

Product Name

D-tagaturonate

IUPAC Name

(2S,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoate

Molecular Formula

C6H9O7-

Molecular Weight

193.13 g/mol

InChI

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h3-5,7,9-11H,1H2,(H,12,13)/p-1/t3-,4-,5+/m1/s1

InChI Key

IZSRJDGCGRAUAR-WDCZJNDASA-M

SMILES

C(C(=O)C(C(C(C(=O)[O-])O)O)O)O

Canonical SMILES

C(C(=O)C(C(C(C(=O)[O-])O)O)O)O

Isomeric SMILES

C(C(=O)[C@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O

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